molecular formula C13H14N2O5S B12212468 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid

2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid

Cat. No.: B12212468
M. Wt: 310.33 g/mol
InChI Key: GMMDJKCZDFJWIT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid typically involves multiple steps. One common method starts with the preparation of 3,5-dimethylisoxazole, which can be synthesized from 2,4-pentanedione and hydroxylamine hydrochloride. The next step involves the sulfonylation of the isoxazole ring using a sulfonyl chloride derivative. Finally, the phenylamino group is introduced through a nucleophilic substitution reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylisoxazol-4-yl)acetic acid
  • 3,5-Dimethylisoxazole
  • 4-(3,5-Dimethylisoxazol-4-yl)benzenesulfonamide

Uniqueness

2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N2O5S

Molecular Weight

310.33 g/mol

IUPAC Name

2-[N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]anilino]acetic acid

InChI

InChI=1S/C13H14N2O5S/c1-9-13(10(2)20-14-9)21(18,19)15(8-12(16)17)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17)

InChI Key

GMMDJKCZDFJWIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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